5-Amino-2-methylbenzo[d]thiazol-6-ol
CAS No.: 99584-08-4
Cat. No.: VC8186863
Molecular Formula: C8H8N2OS
Molecular Weight: 180.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99584-08-4 |
|---|---|
| Molecular Formula | C8H8N2OS |
| Molecular Weight | 180.23 g/mol |
| IUPAC Name | 5-amino-2-methyl-1,3-benzothiazol-6-ol |
| Standard InChI | InChI=1S/C8H8N2OS/c1-4-10-6-2-5(9)7(11)3-8(6)12-4/h2-3,11H,9H2,1H3 |
| Standard InChI Key | YOQVQAWAEQOUAM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=C(C(=C2)N)O |
| Canonical SMILES | CC1=NC2=C(S1)C=C(C(=C2)N)O |
Introduction
Structural and Chemical Properties
The benzo[d]thiazole scaffold consists of a benzene ring fused to a thiazole ring, with sulfur and nitrogen atoms at positions 1 and 2, respectively. In 5-amino-2-methylbenzo[d]thiazol-6-ol, the substituents introduce distinct electronic and steric effects:
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The amino group (-NH₂) at position 5 enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for biological interactions .
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The methyl group (-CH₃) at position 2 provides steric bulk, potentially influencing binding affinity in molecular targets .
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The hydroxyl group (-OH) at position 6 increases hydrophilicity and introduces a site for further chemical modifications, such as etherification or glycosylation .
Table 1: Physicochemical Properties of 5-Amino-2-methylbenzo[d]thiazol-6-ol Analogs
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis of benzo[d]thiazole derivatives often begins with the preparation of substituted anilines. For example:
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Amination and Cyclization: 5-Amino-2-methylbenzo[d]thiazole, a closely related compound, is synthesized via cyclization of 2-methyl-5-nitrobenzenethiol with cyanogen bromide, followed by reduction of the nitro group to an amine .
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Introduction of Hydroxyl Group: To incorporate the hydroxyl group at position 6, a plausible route involves electrophilic substitution using a protected phenol intermediate. For instance, nitration followed by reduction and hydrolysis could yield the desired substitution pattern .
Example Reaction Pathway:
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at position 6 requires careful control of reaction conditions, such as temperature and catalyst choice .
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Protection-Deprotection Strategies: The hydroxyl group may necessitate protection (e.g., as a silyl ether) during synthesis to prevent undesired side reactions .
Industrial and Material Science Applications
Coordination Chemistry
The amino and hydroxyl groups serve as donor atoms for metal coordination. Such complexes are explored in catalysis and materials science. For example, copper(II) complexes of benzothiazoles are active in oxidation reactions .
Polymer Additives
Benzothiazoles improve the thermal stability of polymers. The hydroxyl group in this derivative could facilitate covalent bonding to polymer matrices, enhancing compatibility .
| Parameter | Value |
|---|---|
| Hazard Codes | Xn (Harmful) |
| Risk Phrases | R20/21/22 (Harmful if inhaled, in contact with skin, or swallowed) |
| Safety Phrases | S22-S26-S36/37/39 (Avoid dust formation; wear gloves and eye protection) |
The hydroxyl group may increase toxicity due to enhanced reactivity, necessitating stringent handling protocols.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to streamline hydroxyl group introduction.
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Biological Screening: Evaluate anticancer and antifungal efficacy in in vitro and in vivo models.
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Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores.
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